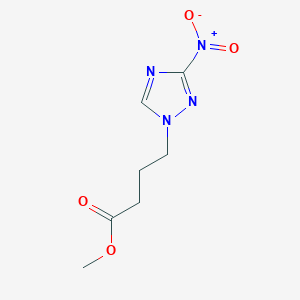
4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde
Vue d'ensemble
Description
4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde is a chemical compound with the molecular formula C9H13F3O2 . It is used in research and has a molecular weight of 210.19 .
Synthesis Analysis
The synthesis of 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde involves a multi-step reaction . The first step involves the use of lithium aluminium tetrahydride in tetrahydrofuran under an inert atmosphere at 0°C . The second step involves the use of pyridinium chlorochromate in dichloromethane at 20°C under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde includes nine carbon atoms, thirteen hydrogen atoms, three fluorine atoms, and two oxygen atoms . The InChI Key for this compound is BESVCNUQDFRMBH-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde primarily involve the use of pyridinium chlorochromate in dichloromethane at 20°C under an inert atmosphere . This reaction results in the formation of 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde .Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Synthesis of Vanillin and Related Compounds : A review of the synthesis of vanillin, an important intermediate in the pharmaceutical, perfumery, and food flavoring industries, details promising synthesis methods that could potentially apply to related compounds like 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde (Tan Ju & Liao Xin, 2003).
- Catalytic Oxidation of Lignins : Research on the catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde, explores the process trends and development prospects. This indicates the compound's relevance in catalytic processes for producing valuable chemicals from lignin (V. Tarabanko & N. Tarabanko, 2017).
Environmental and Health Impacts
- Degradation Processes of Nitisinone : A study on the stability and degradation pathways of nitisinone, a compound with a trifluoromethyl group, highlights the importance of understanding the environmental and health impacts of such chemicals (H. Barchańska et al., 2019).
Material Science and Engineering
- Plasma Methods for Chemically Reactive Surfaces : Plasma surface treatments generate chemically reactive surfaces for biomolecule immobilization and cell colonization, suggesting potential applications for 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde in material coatings or biomedical engineering (K. Siow et al., 2006).
Safety and Hazards
The safety information available indicates that 4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-methoxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c1-14-8(9(10,11)12)4-2-7(6-13)3-5-8/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESVCNUQDFRMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210254 | |
| Record name | 4-Methoxy-4-(trifluoromethyl)cyclohexanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4-(trifluoromethyl)cyclohexanecarbaldehyde | |
CAS RN |
1637310-72-5 | |
| Record name | 4-Methoxy-4-(trifluoromethyl)cyclohexanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1637310-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-4-(trifluoromethyl)cyclohexanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3244745.png)







![Benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-fluoro-, (alphaZ)-](/img/structure/B3244794.png)




